Fosravuconazole monolysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosravuconazole monolysine is a bioactive chemical.
科学的研究の応用
1. Efficacy in Eumycetoma Treatment
Fosravuconazole monolysine has been researched for its efficacy in treating eumycetoma, a chronic granulomatous fungal disease. In a clinical trial, fosravuconazole was compared with itraconazole for treating eumycetoma lesions. The study found that fosravuconazole, in combination with surgery, demonstrated effectiveness in achieving complete cure, characterized by the absence of eumycetoma mass, sinuses, and discharge; normal ultrasound or MRI of the lesion site; and negative fungal culture from a surgical biopsy if a mycetoma mass was present (Fahal et al., 2022).
2. Treatment of Severe Onychomycosis in the Elderly
Fosravuconazole has been utilized for treating severe onychomycosis in elderly patients. It demonstrated significant improvement in the rate of nail involvement and a high efficacy rate. This research highlighted its safe administration in elderly patients due to the mild inhibition of cytochrome P450 enzyme, which reduces the risk of polypharmacy adverse effects (Noguchi et al., 2020).
3. Antifungal Activity in Onychomycosis
Another study focused on the efficacy and safety of fosravuconazole in treating onychomycosis. This research found that fosravuconazole was more effective than placebo, with a high complete cure rate and mycological cure rate. The study also emphasized its tolerability in patients (Watanabe, Tsubouchi, & Okubo, 2018).
4. Pharmacokinetics in Eumycetoma Treatment
Further research on fosravuconazole's pharmacokinetics in eumycetoma treatment was conducted. This study analyzed the plasma concentrations of fosravuconazole in patients, providing valuable data on its pharmacokinetic properties and efficacy in treating eumycetoma (Brüggemann et al., 2022).
5. Potential in Treating Chagas Disease
Fosravuconazole has also been explored for its potential in treating Chagas disease. A study evaluating new benznidazole monotherapy regimens and combinations with fosravuconazole for Chagas disease treatment indicated fosravuconazole's potential in inducing effective antiparasitic response (Torrico et al., 2021).
特性
CAS番号 |
914361-44-7 |
---|---|
分子式 |
C29H34F2N7O7PS |
分子量 |
693.66 |
IUPAC名 |
L-lysine compound with (((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)methyl dihydrogen phosphate (1:1) |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,23+;5-/m00/s1 |
InChIキー |
GTJFQIOLLGYOSL-SWQYEYERSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.N#CC1=CC=C(C2=CSC([C@H](C)[C@@](OCOP(O)(O)=O)(C3=CC=C(F)C=C3F)CN4N=CN=C4)=N2)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Fosravuconazole monolysine; Ravuconazole methylphosphate monolysine; Ravuconazole methylphosphate, monolysine salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。